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molecular formula C9H9NO2 B8642268 2-[3-(Hydroxymethyl)phenoxy]acetonitrile CAS No. 123226-30-2

2-[3-(Hydroxymethyl)phenoxy]acetonitrile

Cat. No. B8642268
M. Wt: 163.17 g/mol
InChI Key: FQYJUMVWCVSLPH-UHFFFAOYSA-N
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Patent
US05059610

Procedure details

A mixture of 3-hydroxymethyl phenol (0.081 mol), bromacetonitrile (0.081 mol) and anhydrous potassium carbonate (0.081 mol) in acetone (160 ml) and dimethylformamide (20 ml) are heated at reflux for 48 hrs. The reaction mixture is filtered and evaporated. The residue is diluted with ethyl acetate (150 ml), washed with 10% aqueous sodium hydroxide solution (3×100 ml) and then with brine (3×100 ml). The ethyl acetate solution is dried (magnesium sulfate) and chromatographed using a silica gel column (ca. 100 g) and eluted with 1:1 petroleum ether: ethylacetate (2l). The resultant oil is used directly in the next step.
Quantity
0.081 mol
Type
reactant
Reaction Step One
Quantity
0.081 mol
Type
reactant
Reaction Step One
Quantity
0.081 mol
Type
reactant
Reaction Step One
Quantity
160 mL
Type
solvent
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[OH:1][CH2:2][C:3]1[CH:4]=[C:5]([OH:9])[CH:6]=[CH:7][CH:8]=1.Br[CH2:11][C:12]#[N:13].C(=O)([O-])[O-].[K+].[K+]>CC(C)=O.CN(C)C=O>[OH:1][CH2:2][C:3]1[CH:4]=[C:5]([CH:6]=[CH:7][CH:8]=1)[O:9][CH2:11][C:12]#[N:13] |f:2.3.4|

Inputs

Step One
Name
Quantity
0.081 mol
Type
reactant
Smiles
OCC=1C=C(C=CC1)O
Name
Quantity
0.081 mol
Type
reactant
Smiles
BrCC#N
Name
Quantity
0.081 mol
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
Quantity
160 mL
Type
solvent
Smiles
CC(=O)C
Name
Quantity
20 mL
Type
solvent
Smiles
CN(C=O)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
are heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 48 hrs
Duration
48 h
FILTRATION
Type
FILTRATION
Details
The reaction mixture is filtered
CUSTOM
Type
CUSTOM
Details
evaporated
ADDITION
Type
ADDITION
Details
The residue is diluted with ethyl acetate (150 ml)
WASH
Type
WASH
Details
washed with 10% aqueous sodium hydroxide solution (3×100 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The ethyl acetate solution is dried (magnesium sulfate)
CUSTOM
Type
CUSTOM
Details
chromatographed
WASH
Type
WASH
Details
eluted with 1:1 petroleum ether

Outcomes

Product
Name
Type
Smiles
OCC=1C=C(OCC#N)C=CC1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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